

# "meta-analysis of cardiovascular outcomes for non-statin therapies"

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Meta-Analyses of Cardiovascular Outcomes for Non-Statin Therapies

For researchers, scientists, and drug development professionals, understanding the landscape of non-statin therapies for cardiovascular risk reduction is critical. While statins remain the cornerstone of treatment, a significant portion of patients require additional or alternative therapies due to intolerance or failure to achieve lipid goals. This guide provides an objective comparison of major non-statin therapies, supported by data from systematic reviews and meta-analyses of large-scale cardiovascular outcome trials.

# Data Presentation: Comparative Efficacy of Non-Statin Therapies

The following tables summarize the quantitative data from meta-analyses on the effects of various non-statin therapies on major adverse cardiovascular events (MACE) and other key outcomes.

# Table 1: PCSK9 Inhibitors - Monoclonal Antibodies (Evolocumab, Alirocumab) & siRNA (Inclisiran)



| Outcome                    | Evolocumab & Alirocumab<br>(Monoclonal Antibodies) | Inclisiran (small interfering RNA)                                                                                                                                       |  |
|----------------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Primary Endpoint (MACE)    | Significant Reduction Odds<br>Ratio (OR): 0.83[1]  | Potential Reduction OR: 0.74<br>(from pooled analysis,<br>considered hypothesis-<br>generating)[2] Other meta-<br>analyses report no significant<br>reduction yet.[3][4] |  |
| Myocardial Infarction (MI) | Significant Reduction[1][5][6] OR: 0.72[5]         | No Significant Difference[2][4] (Favorable trends observed)                                                                                                              |  |
| Stroke                     | Significant Reduction[1][5][6] OR: 0.80[5]         | No Significant Difference[2][4]                                                                                                                                          |  |
| Cardiovascular Death       | No Significant Difference[1][5] [6] OR: 0.94[1]    | No Significant Reduction[4]                                                                                                                                              |  |
| All-Cause Mortality        | No Significant Difference[1][5]                    | Not yet established in outcome trials.                                                                                                                                   |  |
| Coronary Revascularization | Significant Reduction[6][7]                        | Not yet established in outcome trials.                                                                                                                                   |  |

**Table 2: Ezetimibe, Bempedoic Acid, and Fibrates** 



| Outcome                       | Ezetimibe (in addition to statin)                                                             | Bempedoic Acid (for statin- intolerant patients)                        | Fibrates<br>(General<br>Class)                  | Pemafibrate<br>(Selective<br>PPARα<br>Modulator)                             |
|-------------------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------|
| Primary Endpoint<br>(MACE)    | Significant Reduction Risk Ratio (RR): 0.94[8] (Benefit greater in patients with diabetes)[9] | Significant Reduction OR: 0.84 (3-point MACE)[10]                       | Modest Reduction RR: 10% reduction[11][12]      | No Reduction[12]<br>[13][14]                                                 |
| Myocardial<br>Infarction (MI) | Significant<br>Reduction (non-<br>fatal) RR: 0.88[8]                                          | Significant Reduction (non- fatal)[10] (Primary driver of MACE benefit) | Significant Reduction (non- fatal) OR: 0.78[15] | No Reduction[13]                                                             |
| Stroke                        | Significant<br>Reduction (non-<br>fatal) RR: 0.83[8]                                          | No Significant Effect[10]                                               | No Benefit[11]<br>[12]                          | No Reduction[13]                                                             |
| Cardiovascular<br>Death       | No Significant<br>Effect[8]                                                                   | Not significantly reduced.                                              | No Effect[11][12]                               | No Reduction[13]                                                             |
| All-Cause<br>Mortality        | No Significant<br>Effect[8]                                                                   | No Significant Effect[10]                                               | No Effect[11][15]                               | No Reduction[13]                                                             |
| Key Adverse<br>Events         | Generally well-<br>tolerated.                                                                 | Increased rates of hyperuricemia, gout, and elevated liver enzymes.[16] | Increased serum creatinine is common.[11]       | Increased incidence of adverse renal events and venous thromboembolis m.[13] |

# **Experimental Protocols**

## Validation & Comparative





The data presented are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:

Systematic Review and Meta-Analysis Protocol:

- Formulation of Research Question: A clear question is defined, such as "What is the effect of PCSK9 inhibitors on cardiovascular outcomes compared to placebo in patients on maximally tolerated statin therapy?"
- Literature Search: A systematic and comprehensive search of medical databases (e.g., Medline, Embase, Cochrane Library) is conducted to identify all relevant RCTs.[11]
- Study Selection: Pre-defined inclusion and exclusion criteria are used to select studies.
   Typically, only prospective, randomized, double-blind, placebo-controlled trials with a sufficient number of participants and follow-up duration are included.[11]
- Data Extraction: Two independent reviewers extract key data from each included study, such as patient characteristics, intervention details, and predefined clinical outcomes (e.g., MACE, MI, stroke).
- Quality Assessment: The risk of bias in each study is assessed using standardized tools, such as the Cochrane Collaboration's tool or the Joanna Briggs Institute (JBI) checklists.[7]
- Statistical Analysis: A random-effects model is commonly used to pool the data from individual trials, calculating summary estimates of effect, such as an Odds Ratio (OR) or Risk Ratio (RR) with 95% confidence intervals (CIs).[11]

#### Key Clinical Trials Cited:

- FOURIER & ODYSSEY OUTCOMES: These were landmark trials for the PCSK9 inhibitors
  evolocumab and alirocumab, respectively. They enrolled high-risk patients with established
  atherosclerotic cardiovascular disease (ASCVD) and elevated LDL-C despite statin therapy,
  demonstrating a significant reduction in cardiovascular events.[1][7][17]
- IMPROVE-IT: This trial investigated the effect of adding ezetimibe to simvastatin in patients after an acute coronary syndrome. It was the first major trial to show an incremental clinical benefit from adding a non-statin, LDL-C lowering agent to a statin.[8][18]



- CLEAR Outcomes: This study focused on statin-intolerant patients who had or were at high risk for cardiovascular disease. It demonstrated that bempedoic acid significantly reduced the risk of major adverse cardiovascular events.[19][20]
- PROMINENT: This trial evaluated the selective PPARα modulator, pemafibrate, in patients with type 2 diabetes and hypertriglyceridemia who were already on statins. Despite effectively lowering triglycerides, the trial was stopped for futility as pemafibrate did not reduce cardiovascular events.[12][13][14]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: A typical workflow for a systematic review and meta-analysis.





Click to download full resolution via product page

Caption: Simplified signaling pathways for PCSK9 and ACL inhibition.





#### Click to download full resolution via product page

Caption: Logical flow from therapy to clinical cardiovascular outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cardiovascular events with PCSK9 inhibitors: an updated meta-analysis of randomised controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inclisiran and Cardiovascular Events American College of Cardiology [acc.org]
- 3. A Meta-Analysis of Cardiovascular Outcomes in Patients With Hypercholesterolemia Treated With Inclisiran - ProQuest [proquest.com]
- 4. A Meta-Analysis of Cardiovascular Outcomes in Patients With Hypercholesterolemia
   Treated With Inclisiran ProQuest [proquest.com]
- 5. ahajournals.org [ahajournals.org]

### Validation & Comparative





- 6. Clinical outcomes of PCSK9Is: a meta-analysis of randomized clinical trials Ghadban Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 7. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezetimibe for the prevention of cardiovascular disease and all-cause mortality events -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects of Ezetimibe-Statin Combination Therapy on Major Adverse Cardiovascular Events in Patients with and without Diabetes: A Meta-Analysis [e-enm.org]
- 10. ESC 365 [esc365.escardio.org]
- 11. Effects of fibrates on cardiovascular outcomes: a systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients With Diabetes American College of Cardiology [acc.org]
- 14. Triglyceride Lowering With Pemafibrate Risk of Cardiovascular Events [brighamhealthonamission.org]
- 15. Effect of fibrates on lipid profiles and cardiovascular outcomes: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. ccjm.org [ccjm.org]
- 18. Review of 8 trials on clinical benefit of ezetimibe on top of statins - PACE-CME [pace-cme.org]
- 19. patientcareonline.com [patientcareonline.com]
- 20. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. ["meta-analysis of cardiovascular outcomes for non-statin therapies"]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679055#meta-analysis-of-cardiovascular-outcomesfor-non-statin-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com